molecular formula C12H12N2O4 B4863284 N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZAMIDE

N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B4863284
M. Wt: 248.23 g/mol
InChI Key: TUWVYUMZJHKFNM-UHFFFAOYSA-N
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Description

N-(3-Isoxazolyl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked to a 3-isoxazolyl moiety via an amide bond. The 3,4-dimethoxy groups on the benzamide ring likely influence electronic properties, solubility, and biological interactions compared to other substituents (e.g., methyl or halogens) seen in similar compounds .

Properties

IUPAC Name

3,4-dimethoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-9-4-3-8(7-10(9)17-2)12(15)13-11-5-6-18-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWVYUMZJHKFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isoxazolyl)-3,4-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method involves the cycloaddition of nitrile oxides with alkynes to form the isoxazole ring . The nitrile oxide can be generated in situ from hydroximinoyl chlorides. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Isoxazolyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole derivatives, isoxazoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-Isoxazolyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Differences :

  • Substituents : The 3,5-dimethylbenzamide analog (C12H12N2O2, 216.24 g/mol) replaces the 3,4-dimethoxy groups with methyl groups at the 3,5 positions .
  • Mass and Polarity : The absence of oxygen atoms in the methyl groups results in a lower molecular weight (216.24 g/mol vs. hypothetical ~248.26 g/mol for the dimethoxy analog) and reduced polarity.

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Benzamide Ring) Isoxazolyl Position
N-(3-Isoxazolyl)-3,4-dimethoxybenzamide* C12H12N2O4 ~248.26 3,4-dimethoxy 3
N-(3-Isoxazolyl)-3,5-dimethylbenzamide C12H12N2O2 216.24 3,5-dimethyl 3

*Hypothetical data inferred from structural analogs.

Isoxaben (N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide)

Key Differences :

  • Substituents : Isoxaben features a bulky 3-(1-ethyl-1-methylpropyl) group on the isoxazole ring and 2,6-dimethoxy groups on the benzamide ring .
  • Applications : Isoxaben is a commercial herbicide, indicating that alkyl substitutions on the isoxazolyl group and dimethoxy patterns on the benzamide ring are critical for pesticidal activity.
  • Steric Effects : The bulky isoxazolyl substituent in isoxaben may hinder binding to mammalian targets, contrasting with the simpler 3-isoxazolyl group in the target compound.

Ethyl Benzoate Derivatives (I-6273, I-6373, I-6473)

Key Differences :

  • Functional Groups: These compounds (e.g., I-6273, I-6373) replace the benzamide group with ethyl benzoate esters and incorporate phenethylamino or phenethylthio linkers .
  • Biological Implications : The ester group may alter metabolic stability compared to the amide bond in the target compound. For example, I-6373’s thioether linker could enhance lipophilicity and membrane permeability.

Table 2: Functional Group Comparison

Compound ID Core Structure Linker/Substituent Potential Impact on Bioactivity
I-6273 Ethyl benzoate Phenethylamino Enhanced solubility via amine group
I-6373 Ethyl benzoate Phenethylthio Increased lipophilicity
Target Compound Benzamide Direct amide bond Higher metabolic stability

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Methoxy groups (as in the target compound and isoxaben) may improve binding to oxygen-dependent enzymes or receptors compared to methyl or alkyl groups .
    • The 3-isoxazolyl position is conserved across analogs, suggesting its role as a pharmacophore or structural anchor .
  • Biological Activity Gaps : While isoxaben’s pesticidal use is documented , the target compound’s dimethoxy configuration could favor applications in neurological or antimicrobial research, pending experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZAMIDE
Reactant of Route 2
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N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZAMIDE

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